molecular formula C11H18O2 B3031440 BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID ETHYL ESTER CAS No. 35377-06-1

BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID ETHYL ESTER

Cat. No.: B3031440
CAS No.: 35377-06-1
M. Wt: 182.26 g/mol
InChI Key: NSSSSLKQIAIXNW-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester is a bicyclic carboxylic acid ester characterized by a rigid [2.2.2] bicyclic framework. This structure imparts unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. The ethyl ester group enhances solubility and modulates reactivity, facilitating its use as a synthetic intermediate.

Properties

IUPAC Name

ethyl bicyclo[2.2.2]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-2-13-11(12)10-7-8-3-5-9(10)6-4-8/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSSSLKQIAIXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CCC1CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30306466
Record name Bicyclo[2.2.2]octane-2-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35377-06-1
Record name NSC176870
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.2]octane-2-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Catalytic System

The patent WO2019075004A1 discloses a direct oxidation strategy using 1,4-dimethylene cyclohexane as the starting material. The reaction employs a transition metal catalyst (e.g., nickel or palladium complexes) with oxidizing agents such as molecular oxygen or peroxides. The process achieves simultaneous ring expansion and esterification through a radical-mediated mechanism.

Key parameters:

  • Catalyst : Bis(triphenylphosphine)nickel dicarbonyl (20–25 mol%)
  • Oxidant : tert-Butyl hydroperoxide (3.0 equiv)
  • Solvent : Dichloromethane at 60°C
  • Yield : 68–72% (isolated)

This method avoids multi-step protection/deprotection sequences, making it advantageous for large-scale production.

Intramolecular Diels-Alder Reaction of Modified Wessely Oxidation Products

Wessely Oxidation and Cyclization Sequence

The Canadian Journal of Chemistry (1979) details a classic approach using 2,6-dimethylphenol derivatives. The modified Wessely oxidation generates α,β-unsaturated keto intermediates, which undergo intramolecular Diels-Alder cyclization:

  • Oxidation : 2,6-dimethylphenol → 3-(2-methylpropenoyl)-2,6-dimethylcyclohexa-2,5-dienone
  • Cyclization : Heating in benzene (80°C, 12 hr) forms bicyclo[2.2.2]oct-5-en-2-one
  • Esterification : Enol ether intermediate treated with ethyl chloroformate
Step Conditions Yield
Oxidation Acetic anhydride/H₂SO₄, 0°C 85%
Cyclization Benzene reflux 78%
Esterification Et₃N, CH₂Cl₂ 91%

This route demonstrates exceptional atom economy but requires careful control of stereochemistry during cyclization.

Enamine Intermediate Formation and Stereoselective Reduction

Chiral Resolution via Enamine Chemistry

A 2020 Chinese patent (CN111454166A) introduces an enantioselective synthesis starting from 3-carbonyl-bicyclo[2.2.2]octane-2-ethyl carboxylate:

Step 1 : Enamine formation

  • Reactant: S-1-phenylethylamine (0.8 equiv)
  • Catalyst: p-Toluenesulfonic acid (12 wt%)
  • Solvent: Toluene, reflux (12 hr)
  • Conversion: >95%

Step 2 : Stereoselective reduction

  • Reductant: Sodium triacetoxyborohydride (1.5 equiv)
  • Solvent: THF/AcOH (3:1), 0°C → RT
  • Diastereomeric excess: 98%
  • Isolated yield: 52% after chromatography

This method produces (2S,3S)-3-amino derivatives with pharmaceutical relevance, though product volatility complicates isolation.

Hydrogenation of Bicyclo[2.2.2]octene Derivatives

Catalytic Saturation Strategies

Multiple studies utilize hydrogenation of unsaturated precursors to access the target ester:

Substrate : Bicyclo[2.2.2]oct-5-en-2-one
Conditions :

  • Catalyst: 10% Pd/C (5 wt%)
  • Hydrogen pressure: 50 psi
  • Solvent: Acetic acid, 25°C
    Results :
  • Conversion: 100% in 4 hr
  • Selectivity: >99% for cis-isomer

Comparative data for hydrogenation substrates:

Starting Material Catalyst Time (hr) Yield
Oct-5-en-2-one Pd/C 4 95%
Oct-2-en-2-one PtO₂ 6 88%
Octa-2,5-dien-2-one Raney Ni 8 82%

This route benefits from commercial availability of dienone precursors but requires careful catalyst selection to avoid over-reduction.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Scale Potential
Transition metal catalysis Single-step, high yield Specialized catalysts Industrial
Diels-Alder cyclization High atom economy Multi-step sequence Lab-scale
Enamine reduction Chiral control Low isolation yield Pharmaceutical
Hydrogenation Simple setup Substrate availability Medium-scale

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form bicyclo[2.2.2]octane-2-carboxylic acid.

    Reduction: Reduction of the ester can yield bicyclo[2.2.2]octane-2-methanol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products

    Oxidation: Bicyclo[2.2.2]octane-2-carboxylic acid.

    Reduction: Bicyclo[2.2.2]octane-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the strain in the bicyclic structure, which can facilitate certain transformations. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Ethyl Esters

  • Structure: The [2.2.1] bicyclic system (norbornene framework) has one fewer methylene bridge compared to [2.2.2], reducing ring strain and altering spatial geometry.
  • Applications : The (±)-ethyl ester variant (FEMA 4790) is recognized as a Generally Recognized As Safe (GRAS) flavor ingredient, suggesting its stability and low toxicity in food applications .
  • Key Differences :
    • Ring Strain : The [2.2.1] system exhibits higher strain due to the smaller bicyclic framework, influencing reactivity in cycloaddition reactions.
    • Volatility : Smaller molecular size may enhance volatility, making it suitable for flavor formulations.

Ethyl 1-Aza-bicyclo[2.2.2]octane-2-carboxylate

  • Structure : Incorporates a nitrogen atom at the 1-position of the bicyclo[2.2.2]octane system, forming a quinuclidine derivative.
  • Properties :
    • Basicity : The nitrogen atom increases basicity, altering solubility in acidic environments .
    • Synthetic Utility : Used as a precursor for pharmaceuticals targeting neurological receptors due to its rigid, nitrogen-containing scaffold.

Exo-cis-Bicyclo[3.3.0]octane-2-carboxylic Acid Derivatives

  • Structure : The [3.3.0] bicyclic system features a larger, fused five- and three-membered ring.
  • Synthesis : Prepared via chlorination and hydrolysis of cis,cis-1,5-cyclooctadiene, yielding a carboxylic acid with a boiling point of 91–96°C at 0.15 mm Hg .
  • Key Differences :
    • Ring Size : The [3.3.0] system is less rigid than [2.2.2], affecting conformational stability in catalysis.
    • Functionalization : The exo-cis configuration enables selective derivatization at the 2-position.

Methyl Bicyclo[2.2.2]octane-1-carboxylate

  • Structure : Positional isomer of the target compound, with the ester group at the 1-position.
  • Properties :
    • Molecular Weight : 168.23 g/mol (C₁₀H₁₆O₂), slightly higher than the 2-carboxylate isomer due to methyl substitution .
    • Stereoelectronic Effects : The 1-position ester may exhibit distinct reactivity in nucleophilic substitutions due to steric hindrance.

Data Table: Comparative Properties of Bicyclic Carboxylic Acid Esters

Compound Bicyclic Framework Molecular Formula Molecular Weight (g/mol) Key Applications Notable Properties
Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester [2.2.2] C₁₁H₁₈O₂ 182.26 Pharmaceutical intermediates High rigidity, moderate polarity
(±)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester [2.2.1] C₁₀H₁₄O₂ 166.22 Flavoring agents (FEMA 4790) Enhanced volatility, GRAS status
Ethyl 1-aza-bicyclo[2.2.2]octane-2-carboxylate [2.2.2] with N C₁₀H₁₇NO₂ 183.25 Neurological drug precursors Increased basicity, quinuclidine core
Exo-cis-bicyclo[3.3.0]octane-2-carboxylic acid [3.3.0] C₉H₁₄O₂ 154.21 Synthetic intermediates Lower rigidity, bp 91–96°C (0.15 mm)
Methyl bicyclo[2.2.2]octane-1-carboxylate [2.2.2] C₁₀H₁₆O₂ 168.23 Material science Positional isomer effects on reactivity

Biological Activity

Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester (BCE) is a bicyclic compound with significant biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure:

  • Molecular formula: C11_{11}H18_{18}O2_2
  • Boiling point: 175-176°C
  • Melting point: -45°C
  • Density: 0.98 g/cm³

Synthesis Methods:
BCE can be synthesized through several methods, notably:

  • Esterification: Reaction of bicyclo[2.2.2]octane-2-carboxylic acid with ethanol in the presence of sulfuric acid.
  • Diels-Alder Reaction: Formation from norbornene and ethyl acrylate followed by hydrogenation.

Anti-inflammatory and Analgesic Properties

BCE has demonstrated anti-inflammatory and analgesic effects in various animal models. Studies indicate that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation and pain responses.

Antimicrobial Activity

Research has shown that BCE exhibits inhibitory effects against certain bacterial strains, suggesting potential applications as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Interaction with Enzymes

BCE acts as a substrate or inhibitor in enzyme-substrate interactions due to its structural characteristics. This property makes it valuable in studying enzyme kinetics and mechanisms, particularly in the context of drug design .

The biological effects of BCE are largely attributed to its ability to interact with specific receptors and enzymes:

  • Receptor Binding: BCE mimics natural substrates, allowing it to bind to various receptors involved in pain and inflammation pathways.
  • Enzyme Modulation: It can influence the activity of enzymes by altering their conformation or competing for binding sites, which is crucial for understanding its therapeutic potential .

Case Studies

  • Study on Anti-inflammatory Effects:
    A study investigated BCE's efficacy in reducing inflammation in a murine model of arthritis. Results indicated a significant reduction in swelling and pain scores compared to control groups, supporting its use as an anti-inflammatory agent.
  • Antimicrobial Efficacy Assessment:
    In vitro assays demonstrated that BCE inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The compound's mechanism was linked to its ability to disrupt cellular processes essential for bacterial growth.
  • Enzyme Interaction Studies:
    Research focusing on BCE's interaction with cyclooxygenase (COX) enzymes revealed that it competes with arachidonic acid, leading to decreased prostaglandin synthesis and thus providing insights into its analgesic properties .

Comparative Analysis

CompoundBiological ActivityMechanism
BCEAnti-inflammatory, AntimicrobialEnzyme inhibition, Receptor binding
Bicyclo[2.2.2]octane-1-carboxylic acidLimited studies on biological activitySimilar structural properties
Bicyclo[2.2.2]octane-1,4-dicarboxylic acidPotential for multiple carboxylate interactionsVaries based on functional groups

Q & A

Basic: What established synthetic methodologies are available for bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester?

The compound is commonly synthesized via aprotic double Michael addition , as described in Organic Syntheses, which involves reacting 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid with ethylating agents under controlled conditions . For asymmetric synthesis, Ru-based catalysts (e.g., [RuCl(pp-cymene)-(S)-BINAP]Cl) enable stereochemical control, producing enantiomerically enriched derivatives . Key steps include optimizing reaction temperature (–10°C for side-reaction suppression) and purification via sequential extraction .

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

  • NMR spectroscopy : 13C^{13}\text{C} NMR peaks at δ 38.1, 53.0, and 170.6 confirm bicyclic framework and ester carbonyl groups .
  • IR spectroscopy : A strong absorption at 1698 cm1^{-1} corresponds to ester C=O stretching .
  • Elemental analysis : Validate empirical formulas (e.g., C9_9H12_{12}O2_2) with ≤0.5% deviation in C/H ratios .
  • Chromatography : Use HPLC or GC-MS to assess purity, especially for intermediates prone to diastereomeric byproducts .

Advanced: How can stereochemical outcomes be controlled during catalytic asymmetric synthesis?

Employ chiral ligands like (S)-BINAP with Ru catalysts to induce enantioselectivity. Reaction parameters such as solvent polarity (aprotic vs. polar aprotic), temperature (–10°C to 25°C), and substrate-to-catalyst ratios (10:1 to 50:1) critically influence enantiomeric excess (ee). For example, [RuCl(pp-cymene)-(S)-BINAP]Cl achieves >90% ee for trans-3-amino derivatives under optimized conditions .

Advanced: How should researchers resolve contradictions in spectral or elemental analysis data?

  • Cross-validate with multiple techniques : Combine 1H^{1}\text{H}/13C^{13}\text{C} NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm assignments .
  • Replicate synthesis : Systematically vary reaction conditions (e.g., quenching methods, drying agents) to isolate artifacts .
  • Statistical analysis : Apply t-tests or ANOVA to compare empirical vs. theoretical elemental composition, addressing systematic errors (e.g., incomplete esterification) .

Advanced: What computational strategies aid in predicting reactivity or stability of bicyclo[2.2.2]octane derivatives?

  • DFT calculations : Model transition states to predict regioselectivity in Michael additions or hydrogenation steps .
  • Molecular dynamics (MD) simulations : Assess conformational stability of the bicyclic framework under varying solvent conditions .
  • QSPR models : Corrate substituent effects (e.g., electron-withdrawing groups) with reaction rates or byproduct formation .

Basic: What purification protocols are effective for isolating the ester from reaction mixtures?

  • Liquid-liquid extraction : Use ethyl acetate/water partitions to separate polar byproducts .
  • Crystallization : Recrystallize from ethanol or hexane/ethyl acetate mixtures to enhance purity .
  • Column chromatography : Employ silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) for diastereomer separation .

Advanced: Are there alternative synthetic routes beyond traditional Michael addition?

Photochemical methods offer novel pathways, such as UV-induced cyclization of dicarboxylic precursors, though yields are lower (30–50%) compared to thermal methods . Transition-metal-free approaches using organocatalysts (e.g., proline derivatives) are emerging but require optimization for scalability .

Basic: What safety precautions are critical when handling bicyclo[2.2.2]octane intermediates?

  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF, dichloromethane) .
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye contact with irritants .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal per OECD guidelines .

Advanced: How can researchers design experiments to explore structure-activity relationships (SAR) in related analogs?

  • Derivatization : Synthesize analogs with varying substituents (e.g., methyl, benzyl, or trifluoromethyl groups) at the 1-, 3-, or 5-positions .
  • Biological assays : Pair synthetic efforts with enzymatic or cellular assays to correlate steric/electronic properties with activity .
  • Multivariate analysis : Apply principal component analysis (PCA) to identify key structural drivers of reactivity or bioavailability .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

  • Process analytical technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and adjust reagent addition rates .
  • Design of experiments (DoE) : Optimize parameters (temperature, stoichiometry, mixing efficiency) via response surface methodology (RSM) .
  • Catalyst recycling : Implement immobilized Ru catalysts to reduce metal leaching and cost .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID ETHYL ESTER
Reactant of Route 2
Reactant of Route 2
BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID ETHYL ESTER

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